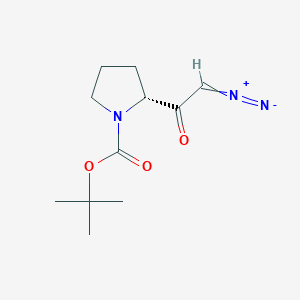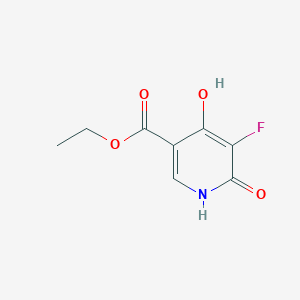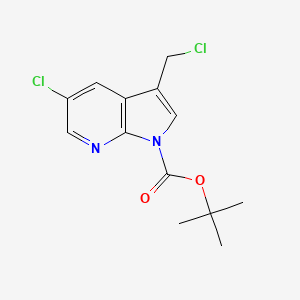
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole
説明
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole, abbreviated as BOC-Cl-CMA, is an organic compound belonging to the class of azaindoles. It is a white crystalline solid with a melting point of 154-155 °C. In recent years, BOC-Cl-CMA has been used in a variety of scientific research applications due to its interesting properties, such as its solubility in a variety of organic solvents and its stability under different reaction conditions.
科学的研究の応用
Synthesis and Derivatives
- 7-Azaindole Derivatives : Research by Yakhontov, Uritskaya, and Rubtsov (1966) extended the application of reactions involving secondary amines and substituted 2-chloro-3-(β-chloroethyl) pyridines to synthesize 7-azaindole derivatives, leading to compounds like 1-phenyl-5-cyano-7-azaindole (Yakhontov, Uritskaya, & Rubtsov, 1966).
- Methods for Synthesis and Diversification : Varnes et al. (2016) adapted synthetic methods for late-stage diversification of 2,4-substituted 7-azaindoles. This included optimizing conditions for converting Boc-protected 4-chloro-2-(piperidin-4-yl)-7-azaindole to pinacol borate ester (Varnes et al., 2016).
Chemical Properties and Reactions
- Acylation Procedures : Zhang et al. (2002) explored conditions for acylating azaindoles at the C-3 position using compounds like acetyl chloride, benzoyl chloride, and chloromethyl oxalate (Zhang et al., 2002).
- Luminescence and Reactivity : Zhao and Wang (2010) investigated 7-azaindole and its derivatives for uses in biological probes and imaging, as well as applications in materials science and chemical bond activation (Zhao & Wang, 2010).
Synthesis Techniques
- Microwave-Assisted Synthesis : Schirok (2006) presented a microwave-assisted synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, highlighting the method's robustness and flexibility (Schirok, 2006).
- Synthesis of 3-Halo-7-azaindoles : Philips et al. (2019) developed an atom-economical approach for synthesizing 3-iodo-7-azaindoles, employing environmentally benign copper-mediated cyclization (Philips, Cunningham, Naran, & Kesharwani, 2019).
Coordination Chemistry
- Complexes with Metals : Song, Jia, Wu, and Wang (2005) studied complexes formed with Zn(II) and Cu(I) ions using scorpionate borate ligands containing 7-azaindole. These compounds exhibited dynamic behavior and blue emission in solution and the solid state (Song, Jia, Wu, & Wang, 2005).
特性
IUPAC Name |
tert-butyl 5-chloro-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVEMLUIQUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

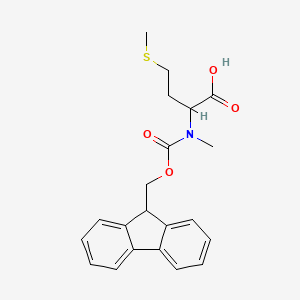
![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
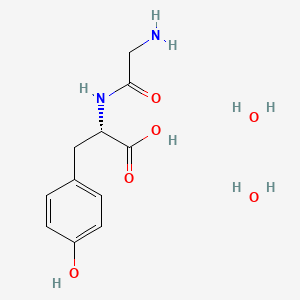

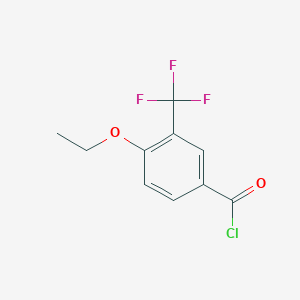


![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
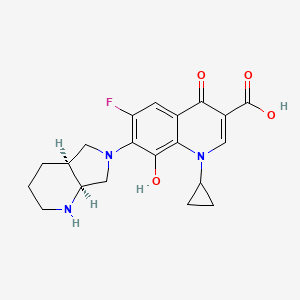
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
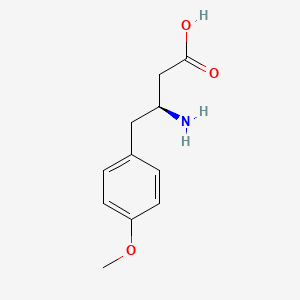
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
